N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
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Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with isopropylamine under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine can be compared with other similar compounds such as:
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of selective dipeptidyl peptidase 4 inhibitors.
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative used in various organic synthesis applications.
Properties
Molecular Formula |
C12H20ClN5 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-12(5-6-14-17)13-8-11-7-10(3)15-16(11)4;/h5-7,9,13H,8H2,1-4H3;1H |
InChI Key |
UQSYMVHPKVWNQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CC=NN2C(C)C)C.Cl |
Origin of Product |
United States |
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